molecular formula C17H18N6O2S B2914942 N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921540-19-4

N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2914942
CAS No.: 921540-19-4
M. Wt: 370.43
InChI Key: AEBKGZBRWMCCCZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a potent and selective chemical probe identified as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. DYRK1A is a protein kinase implicated in multiple critical cellular processes and is a key candidate gene in Down syndrome pathogenesis and neurodegenerative diseases like Alzheimer's. Its primary research value lies in its ability to modulate the phosphorylation of key substrates, including tau protein, presenilin-1, and amyloid precursor protein (APP), which are central to the formation of neurofibrillary tangles and amyloid plaques. By inhibiting DYRK1A, this compound provides a valuable tool for investigating pathways associated with neuronal dysfunction and cell cycle control. Research utilizing this inhibitor focuses on elucidating the molecular mechanisms of tau hyperphosphorylation and its direct contribution to neurofibrillary pathology. Furthermore, its role extends to the study of beta-amyloid production, offering a dual-pathway investigative approach for Alzheimer's disease models. Beyond neurodegeneration, this compound is employed in cancer research to study the role of DYRK1A in cell proliferation and survival, and in developmental biology, particularly in the context of neurogenesis and pancreatic beta-cell expansion. The inhibitor serves as a critical reagent for validating DYRK1A as a therapeutic target and for probing the complex signaling networks that govern cognitive function and neuronal homeostasis.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-3-5-13(6-4-11)22-7-8-23-16(22)19-20-17(23)26-10-15(24)18-14-9-12(2)25-21-14/h3-6,9H,7-8,10H2,1-2H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBKGZBRWMCCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and imidazo[2,1-c][1,2,4]triazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-2-methylpropanenitrile and glyoxal.

    Synthesis of the imidazo[2,1-c][1,2,4]triazole ring: This involves the reaction of 4-methylphenylhydrazine with formamide under acidic conditions.

    Coupling reaction: The final step involves the reaction of the oxazole and imidazo[2,1-c][1,2,4]triazole intermediates with a suitable sulfanylacetamide reagent under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole and imidazo[2,1-c][1,2,4]triazole rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and imidazo[2,1-c][1,2,4]triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxazole and imidazo[2,1-c][1,2,4]triazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved could include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor binding: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s closest structural analogs include derivatives with variations in heterocyclic cores, substituents, or linker groups. Key comparisons are summarized below:

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound Imidazo[2,1-c][1,2,4]triazole 7-(4-methylphenyl), 5-methyloxazole ~377.43 (calculated) Sulfanyl-linked acetamide; fused bicyclic system
2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Imidazo[2,1-c][1,2,4]triazole 7-(4-methoxyphenyl), 3-(trifluoromethylphenyl) ~505.50 Methoxy vs. methyl substituent; electron-withdrawing CF₃ group enhances polarity
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide 1,2,4-Triazinone 6-methyl, 5-oxo 281.29 Triazinone core instead of fused imidazotriazole; lower molecular weight
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide 1,2,4-Triazole Benzothiazole, hydroxypropyl ~487.59 Dual sulfanyl linkages; benzothiazole enhances aromatic interactions

Structural Insights :

  • The imidazo[2,1-c][1,2,4]triazole core in the target compound and provides rigidity and planar aromaticity, favoring π-π stacking in biological targets.
  • Substitution at the 7-position (4-methylphenyl in the target vs. 4-methoxyphenyl in ) influences electron density and hydrophobicity.
  • Sulfanyl linkers improve metabolic stability compared to oxygen or nitrogen analogs .

Key Trends :

  • Electron-donating groups (e.g., 4-methylphenyl in the target) enhance membrane permeability, while polar substituents (e.g., hydroxypropyl in ) improve solubility .
  • Fused heterocycles (imidazotriazole vs. triazinone) may increase target specificity due to structural mimicry of purine bases .
Physicochemical and Pharmacokinetic Profiles
Parameter Target Compound Compound Compound
LogP (Predicted) ~3.2 ~3.8 ~1.5
Water Solubility Low Very low Moderate
Hydrogen Bond Donors 2 2 3

Analysis :

  • The target compound’s moderate LogP balances lipophilicity and solubility, favoring oral bioavailability compared to the highly lipophilic compound .
  • The triazinone derivative () has higher solubility due to its ketone group but lower metabolic stability .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an oxazole ring and an imidazo-triazole moiety, which are known to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N5O3SC_{23}H_{19}N_5O_3S with a molecular weight of approximately 439.49 g/mol. Its structural components contribute to its biological activity by facilitating interactions with enzymes and receptors.

PropertyValue
Molecular FormulaC23H19N5O3S
Molecular Weight439.49 g/mol
IUPAC NameThis compound
CAS Number1207028-60-1

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors involved in various physiological processes. Notably:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to neurodegenerative diseases.
  • Receptor Modulation : It may modulate receptor activity linked to neurotransmitter systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal and antibacterial activities. For instance:

  • In vitro studies have shown that derivatives of imidazo-triazoles can inhibit the growth of various bacterial strains.

Anticancer Potential

The unique structural features of this compound suggest potential anticancer activity. Studies have indicated that imidazo-triazole derivatives can induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Compounds may interfere with cell cycle progression.
  • Induction of Apoptosis : They can activate pathways leading to programmed cell death.

Neuroprotective Effects

Given the increasing interest in neurodegenerative conditions such as Alzheimer's disease:

  • Inhibition of Tau Hyperphosphorylation : Similar compounds have been shown to inhibit tau protein hyperphosphorylation, a hallmark of Alzheimer's pathology.

Case Studies

  • Study on Neuroprotective Properties :
    • A recent study demonstrated that derivatives similar to this compound significantly reduced tau pathology in animal models of Alzheimer's disease. This suggests a promising avenue for therapeutic development.
  • Antimicrobial Efficacy :
    • In another study focusing on antimicrobial activity, compounds featuring oxazole and triazole rings were tested against various pathogens. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

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